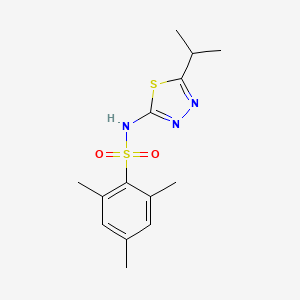![molecular formula C15H14N2O3S B5852939 N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5852939.png)
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide, also known as Sunitinib, is a small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). It was first discovered in 1998 by Pfizer, Inc. as a potential anti-cancer drug. Sunitinib has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of various types of cancers, including renal cell carcinoma (RCC), gastrointestinal stromal tumor (GIST), and pancreatic neuroendocrine tumors (pNETs).
Mecanismo De Acción
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide works by binding to the ATP-binding site of RTKs, thereby inhibiting their activity and downstream signaling pathways. This leads to a decrease in tumor angiogenesis, proliferation, and survival.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has been shown to have both biochemical and physiological effects on cancer cells. It inhibits the phosphorylation of RTKs and downstream signaling molecules, leading to a decrease in cell proliferation, migration, and invasion. N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide also induces apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide is its ability to target multiple RTKs, making it a potent anti-cancer drug. However, one of the limitations is its potential toxicity, particularly in the cardiovascular system. Additionally, N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide resistance can develop over time, leading to decreased effectiveness.
Direcciones Futuras
Future research on N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide could focus on developing combination therapies to overcome resistance, identifying biomarkers for patient selection, and exploring its potential use in other types of cancers. Additionally, further studies could investigate the mechanisms of N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide-induced toxicity and potential ways to mitigate these effects.
Métodos De Síntesis
The synthesis of N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with 4-cyanomethylphenylboronic acid in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with 2,3-dimethyl-2-butene-1-amine to form the final product, N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has been extensively studied in preclinical and clinical trials for its anti-tumor activity. It has been shown to inhibit the growth and survival of various cancer cells by targeting multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT).
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-14-6-8-15(9-7-14)21(18,19)17-13-4-2-12(3-5-13)10-11-16/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTXZCMFENOQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)





![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)

![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)


![2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5852930.png)

